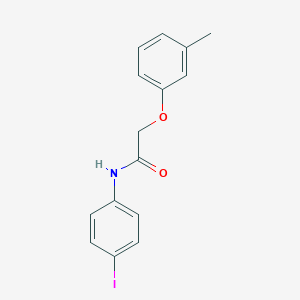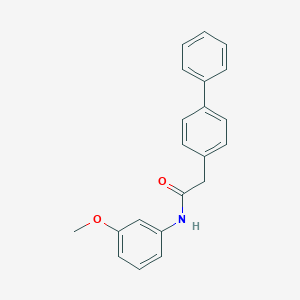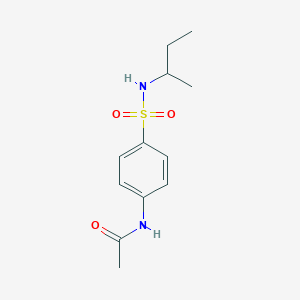![molecular formula C21H21NO2S4 B269539 N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B269539.png)
N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide, commonly known as MTSEA, is a sulfhydryl reactive compound that has been widely used in scientific research. This compound is a member of the MTSES family of compounds that are used for the modification of cysteine residues in proteins. MTSEA has been used in various applications, including protein structure studies, enzyme kinetics, and drug discovery.
Mécanisme D'action
MTSEA reacts with cysteine residues in proteins through a nucleophilic substitution reaction. The sulfhydryl group of the cysteine residue attacks the electrophilic carbon of the MTSEA molecule, resulting in the formation of a disulfide bond.
Biochemical and Physiological Effects
MTSEA has been shown to have a variety of biochemical and physiological effects. This compound can modify the activity of enzymes by reacting with cysteine residues that are critical for enzyme function. MTSEA has also been shown to affect the function of ion channels and transporters by modifying cysteine residues that are involved in channel gating and substrate binding.
Avantages Et Limitations Des Expériences En Laboratoire
MTSEA has several advantages for lab experiments. This compound is highly reactive and can selectively modify cysteine residues in proteins. MTSEA is also relatively easy to synthesize and can be obtained in large quantities. However, MTSEA has some limitations for lab experiments. This compound can react with other nucleophilic groups in proteins, such as lysine residues, which can complicate data interpretation. MTSEA can also be toxic to cells at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of MTSEA in scientific research. One potential application is in the study of protein-protein interactions. MTSEA can be used to selectively modify cysteine residues in one protein, which can then be used to study the interaction with another protein. This approach could be used to investigate the mechanisms of protein-protein interactions and to identify potential drug targets.
Another future direction for the use of MTSEA is in the development of new drugs. MTSEA can be used to modify cysteine residues in drug targets, which can then be used to identify compounds that selectively bind to the modified protein. This approach could be used to develop new drugs with improved efficacy and specificity.
Conclusion
MTSEA is a sulfhydryl reactive compound that has been widely used in scientific research. This compound has several advantages for lab experiments, including its high reactivity and ease of synthesis. MTSEA has been used in various applications, including protein structure studies, enzyme kinetics, and drug discovery. There are several future directions for the use of MTSEA in scientific research, including the study of protein-protein interactions and the development of new drugs.
Méthodes De Synthèse
MTSEA can be synthesized using a multi-step process that involves the reaction of 2-thiophenethiol with mesityl chloride to produce 2-(mesitylsulfanyl)thiophene. This compound is then reacted with para-toluenesulfonyl chloride to produce N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide.
Applications De Recherche Scientifique
MTSEA has been widely used in scientific research as a tool for the modification of cysteine residues in proteins. This compound can react with cysteine residues to form disulfide bonds, which can be used to study protein structure and function. MTSEA has also been used in enzyme kinetics studies to investigate the role of cysteine residues in enzyme catalysis.
Propriétés
Formule moléculaire |
C21H21NO2S4 |
|---|---|
Poids moléculaire |
447.7 g/mol |
Nom IUPAC |
4-methyl-N-[[thiophen-2-ylsulfanyl-(2,4,6-trimethylphenyl)methylidene]-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C21H21NO2S4/c1-14-7-9-18(10-8-14)28(23,24)22-27-21(26-19-6-5-11-25-19)20-16(3)12-15(2)13-17(20)4/h5-13H,1-4H3 |
Clé InChI |
OSODGKHGZUUSJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S=C(C2=C(C=C(C=C2C)C)C)SC3=CC=CS3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=S=C(C2=C(C=C(C=C2C)C)C)SC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B269459.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)
![N-[4-(acetylamino)phenyl]-4-isopropylbenzamide](/img/structure/B269464.png)


![2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B269469.png)
![N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B269470.png)
![4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269471.png)


